molecular formula C17H20N2O3 B11160890 N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide

N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B11160890
M. Wt: 300.35 g/mol
InChI Key: WONXLSOKJAHTOG-UHFFFAOYSA-N
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Description

N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound that features a furan ring attached to a phenyl group, which is further substituted with a carbamoyl group linked to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate.

    Coupling with 4-aminophenyl-3-methylbutylcarbamate: The furan-2-carboxylic acid is then coupled with 4-aminophenyl-3-methylbutylcarbamate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide: shares structural similarities with other amide-containing compounds and furan derivatives.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar amide linkage but different core structure.

Uniqueness

  • The unique combination of the furan ring and the phenyl group with a carbamoyl substitution makes This compound distinct in its chemical behavior and potential applications.
  • Its specific structural features contribute to its unique reactivity and interaction with biological targets, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-[4-(3-methylbutylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-12(2)9-10-18-16(20)13-5-7-14(8-6-13)19-17(21)15-4-3-11-22-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

WONXLSOKJAHTOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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